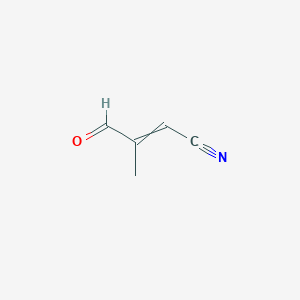

3-Methyl-4-oxobut-2-enenitrile

Overview

Description

3-Methyl-4-oxobut-2-enenitrile is an α,β-unsaturated nitrile characterized by a conjugated system comprising a nitrile group (C≡N), a carbonyl group (C=O), and a methyl substituent at the β-position. This structure confers unique reactivity, particularly in cycloaddition reactions and as a precursor in heterocyclic synthesis (e.g., pyrroles or pyridines). Its electron-withdrawing groups enhance electrophilicity at the α-carbon, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-oxobut-2-enenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxobut-2-enenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-oxobut-2-enenitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxobut-2-enenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the ketone group can participate in nucleophilic acyl substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbonyl carbon.

Comparison with Similar Compounds

Structural Analogues and Functional Group Effects

The compound is compared below with structurally related molecules, focusing on substituent effects and reactivity.

Table 1: Key Structural and Functional Differences

Research Findings and Challenges

- Isotopic Labeling : Evidence from isotopic labeling studies (e.g., using ¹³C-enriched acetonitrile) highlights the role of steric and electronic effects in reaction pathways .

- Data Limitations : Direct comparative data on physical properties (e.g., melting points, spectroscopic profiles) are scarce in open literature, necessitating extrapolation from structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-4-oxobut-2-enenitrile, and how can isotopic labeling be incorporated for mechanistic studies?

- Methodological Answer : A viable synthesis involves condensation of 1-chloroacetone with diethyl phosphonoacetonitrile, as demonstrated in isotopomer preparation for structurally related nitriles. Isotopic labeling (e.g., ¹³C or ²H) can be introduced via isotopically enriched starting materials like ethyl 3-oxobutanoate, followed by acid-catalyzed decarboxylation to generate labeled 1-chloroacetone .

Q. How can crystallographic techniques validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacement parameters .

Q. What spectroscopic methods are critical for characterizing hydrogen bonding interactions in this compound?

- Methodological Answer : Combine FT-IR (to identify C≡N and C=O stretches) with ¹H/¹³C NMR (to detect deshielding effects from hydrogen bonds). For crystal packing analysis, graph-set notation (as per Etter’s formalism) can map donor-acceptor patterns in SCXRD data .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data on the compound’s conformational stability?

- Methodological Answer : Perform a multi-technique validation:

- Step 1 : Compare DFT-optimized geometries with SCXRD-derived torsion angles.

- Step 2 : Use variable-temperature NMR to probe dynamic equilibria (e.g., keto-enol tautomerism).

- Step 3 : Validate hydrogen bonding motifs via Hirshfeld surface analysis of crystallographic data .

Q. What strategies optimize the refinement of disordered crystal structures for this compound derivatives?

- Methodological Answer : In SHELXL:

- Strategy 1 : Apply PART and SUMP instructions to model split positions.

- Strategy 2 : Use ISOR restraints to limit anisotropic displacement parameter divergence.

- Validation : Cross-check residual density maps and R-factors post-refinement. For twinned crystals, utilize TWIN/BASF commands .

Q. How can isotopic labeling be leveraged to study metabolic or degradation pathways of this compound in biological systems?

- Methodological Answer : Synthesize ¹³C-labeled this compound via the route in . Use LC-MS/MS with selective reaction monitoring (SRM) to track isotopic signatures in in vitro assays. For degradation studies, employ ²H labeling at reactive sites (e.g., α to the carbonyl) to trace bond cleavage kinetics.

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for interpreting discrepancies in spectroscopic vs. crystallographic bond length measurements?

- Methodological Answer : Apply a weighted mean analysis with error propagation from both techniques. Use Student’s t-test (p < 0.05) to assess significance. For systematic biases (e.g., X-ray vs. neutron diffraction), reference the Cambridge Structural Database (CSD) for analogous compounds .

Q. How should researchers document hydrogen bonding networks to ensure reproducibility?

Properties

IUPAC Name |

3-methyl-4-oxobut-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c1-5(4-7)2-3-6/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOOSSPISDTMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20711500 | |

| Record name | 3-Methyl-4-oxobut-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78843-78-4 | |

| Record name | 3-Methyl-4-oxobut-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.